1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These derivatives have been reported to exhibit potent inhibitory activity and selectivity over certain enzymes . They have been associated with the occurrence and development of various malignancies, and thus have been validated as a promising therapeutic target for cancer therapy .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves several steps. The key intermediates are produced by adding hydrazine hydrate to the precursor in ethanol followed by filtration . Further synthesis steps are not detailed in the available literature.Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is characterized by a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with structural similarities to the specified chemical, including pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial properties. Such compounds exhibit moderate effects against bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Anticancer and Antitumor Activities
Research on derivatives of pyrimidines, including 1,2,4-triazines and thieno[2,3-d]pyrimidines, has shown promising anticancer and antitumor activities. This includes inhibiting the proliferation of cancer cells, such as breast cancer cells, highlighting the potential of these compounds in oncology (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Heterocyclic Chemistry Applications
The synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, involves reactions that incorporate various moieties such as the thiazolo[3,2-a]benzimidazole. These synthetic pathways contribute to the development of novel compounds with potential applications in pharmaceuticals and materials science (Abdelriheem, Zaki, & Abdelhamid, 2017).
Analgesic Efficacy
Compounds containing modifications of the basic amino moiety, including structures related to the specified compound, have been evaluated for their analgesic efficacy. Some synthesized compounds demonstrated potent nonopioid nonantiinflammatory analgesic properties, indicating their potential in pain management (Savelon, Bizot-Espiard, Caignard, Pfeiffer, Renard, Viaud, & Guillaumet, 1998).
Synthesis and Evaluation as Mediator Release Inhibitors
The synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, compounds structurally related to the chemical , has shown activity as mediator release inhibitors. This suggests their potential application in antiasthma therapy, showcasing the diverse pharmaceutical applications of such compounds (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
The compound interacts with EGFR, inhibiting its function .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is involved in cell survival, growth, and differentiation . By inhibiting EGFR, the compound disrupts this pathway, potentially leading to the inhibition of tumor growth and proliferation .
Pharmacokinetics
The compound has been tested for cytotoxicity against mcf-7 and a-549 in vitro , suggesting that it can be absorbed and distributed to the site of action.
Result of Action
The compound shows potent anticancer activity . In vitro EGFR results revealed that the compound exhibits approximately 1.1 to 2 fold potency of the reference drug Erlotinib . This suggests that the compound could have a significant molecular and cellular effect, potentially inhibiting tumor growth and proliferation.
Future Directions
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including “1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone”, have been identified as promising therapeutic targets for cancer therapy . Future research could focus on the development of new USP28 inhibitors for exploring the roles of deubiquitinase in cancers . Additionally, these compounds could serve as a novel lead compound for the discovery of more triazolopyrimidine derivatives with improved anticancer potency and selectivity .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, are readily capable of binding in the biological system with a variety of enzymes and receptors . This allows them to interact with various biomolecules and participate in numerous biochemical reactions
Cellular Effects
These activities suggest that triazoles can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c1-12(24)21-7-9-22(10-8-21)15-14-16(18-11-17-15)23(20-19-14)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGKOKRQYFLJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.